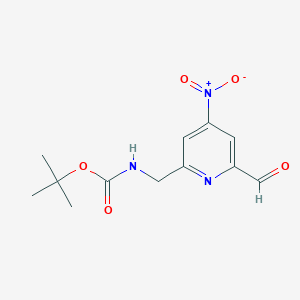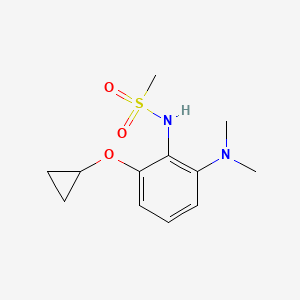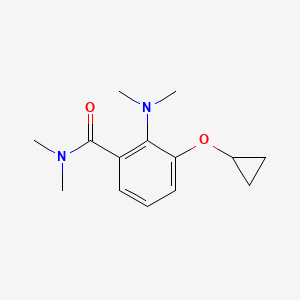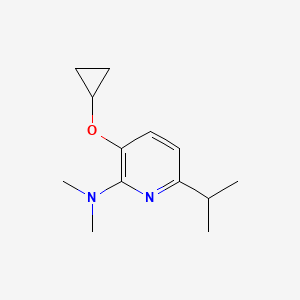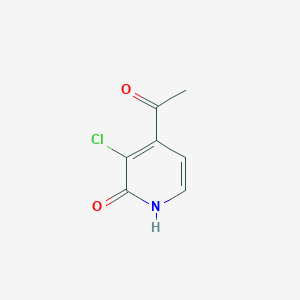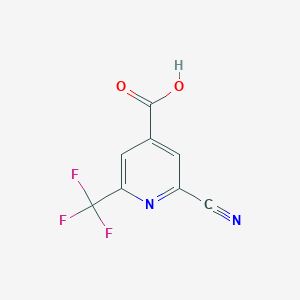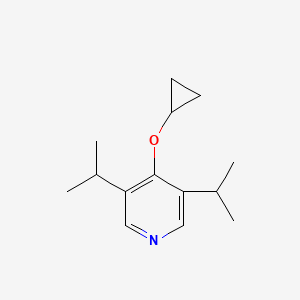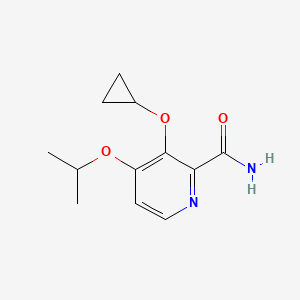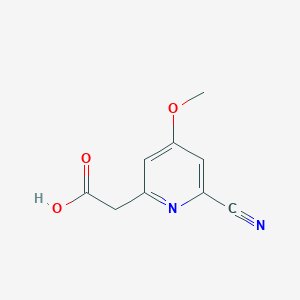
(6-Cyano-4-methoxypyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyano-4-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 6-position, a methoxy group at the 4-position, and an acetic acid moiety at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-4-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with a suitable cyanoating agent, such as cyanogen bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group is introduced at the 6-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Cyano-4-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Cyano-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Cyano-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Methoxypyridine-2-carboxylic acid
- 6-Cyano-2-pyridinecarboxylic acid
- 4-Cyano-2-methoxypyridine
Comparison: (6-Cyano-4-methoxypyridin-2-YL)acetic acid is unique due to the presence of both a cyano group and a methoxy group on the pyridine ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(6-cyano-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-6(4-9(12)13)11-7(3-8)5-10/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
BFQLLKBAIACEQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


